Boc-Glu-Lys-Lys-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

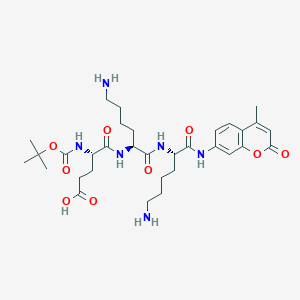

(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCAWRCEROGSRR-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fluorogenic Properties of 7-Amino-4-Methylcoumarin (AMC) in Protease Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of 7-amino-4-methylcoumarin (AMC) as a fluorogenic reporter in protease assays. AMC-based substrates are invaluable tools for quantifying enzyme activity, screening for inhibitors, and elucidating protease specificity, playing a critical role in basic research and drug development.

The Principle of Fluorogenic AMC-Based Protease Assays

The utility of AMC in protease assays lies in a phenomenon known as static quenching. In its unconjugated form, 7-amino-4-methylcoumarin is a blue-emitting fluorophore. However, when it is covalently attached to the C-terminus of a peptide substrate via an amide bond, its fluorescence is significantly suppressed.[1][2][3] This quenching is attributed to a change in the conjugated π-electron system of the coumarin ring upon amide bond formation.[1]

The protease of interest recognizes and cleaves the specific peptide sequence, liberating free AMC. This cleavage event restores the original electronic configuration of the coumarin, resulting in a dramatic increase in fluorescence intensity, which can be up to 700-fold.[4][5] The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease.[6][7]

This "turn-on" fluorescence mechanism provides a highly sensitive and continuous method for monitoring enzymatic activity in real-time.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with AMC and its application in protease assays.

Table 1: Spectral Properties of AMC and AMC-Conjugated Peptides

| Species | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Intensity |

| Free AMC | 341 - 351 | 430 - 445 | High |

| AMC-Conjugated Peptide | ~330[4][5] | ~390[4][5] | Very Low (Quenched) |

Table 2: Physicochemical and Assay-Related Properties of AMC

| Property | Value | Notes |

| Molar Extinction Coefficient (ε) | 17,800 M⁻¹cm⁻¹ (in Ethanol)[1] | At the absorption maximum of ~354 nm. |

| Molecular Weight | 175.18 g/mol | |

| Typical Substrate Concentration | 10 - 50 µM | Varies depending on the enzyme and substrate Km. |

| Typical Enzyme Concentration | Nanomolar range | Dependent on enzyme activity. |

| Recommended Excitation Wavelength | 360 - 380 nm[7] | A common range for plate readers and fluorometers. |

| Recommended Emission Wavelength | 440 - 460 nm[7] | Captures the peak of free AMC emission. |

Visualizing the Mechanism and Workflow

Mechanism of AMC-Based Fluorescence Activation

Caption: Proteolytic cleavage of a peptide-AMC substrate releases free, fluorescent AMC.

Experimental Workflow for an AMC-Based Protease Assay

Caption: A typical workflow for conducting and analyzing an AMC-based protease assay.

Detailed Experimental Protocols

General Protease Activity Assay

This protocol provides a general framework for measuring the activity of a purified protease.

Materials:

-

Purified Protease

-

AMC-conjugated peptide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5; buffer composition should be optimized for the specific protease)

-

DMSO (for dissolving substrate)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve the AMC-peptide substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.

-

Prepare a working solution of the substrate by diluting the stock in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Prepare a working solution of the purified protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Set up the Assay:

-

In a 96-well black microplate, add 50 µL of the protease working solution to each well.

-

Include negative controls containing 50 µL of Assay Buffer without the enzyme.

-

To initiate the reaction, add 50 µL of the 2X substrate working solution to each well, bringing the total volume to 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the optimal temperature for the enzyme.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7]

-

-

Data Analysis:

-

For each sample, plot the relative fluorescence units (RFU) against time.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Convert the V₀ from RFU/min to moles/min using an AMC standard curve (see Protocol 4.2).

-

Preparation of an AMC Standard Curve

An AMC standard curve is essential for converting the relative fluorescence units (RFU) obtained in the assay to the actual concentration of the product formed.

Materials:

-

7-Amino-4-methylcoumarin (free AMC)

-

DMSO

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare AMC Stock Solution:

-

Dissolve a known weight of free AMC in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

-

Prepare Serial Dilutions:

-

Perform a series of dilutions of the AMC stock solution in Assay Buffer to create a range of known concentrations (e.g., 0 to 100 µM).

-

-

Measure Fluorescence:

-

Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black microplate.

-

Measure the fluorescence of each standard using the same excitation and emission wavelengths as in the protease activity assay.

-

-

Generate the Standard Curve:

-

Plot the fluorescence intensity (RFU) against the corresponding AMC concentration (µM).

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. The slope represents the change in RFU per µM of AMC and can be used to convert the reaction rates from the enzyme assay into molar concentrations.

-

Conclusion

7-Amino-4-methylcoumarin is a robust and highly sensitive fluorophore that has become a cornerstone of protease research. Its fluorogenic properties, characterized by a significant increase in fluorescence upon enzymatic cleavage, enable the development of simple, continuous, and high-throughput assays. By understanding the underlying principles and employing well-defined experimental protocols, researchers can effectively utilize AMC-based substrates to accelerate the discovery and characterization of proteases and their inhibitors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extinction Coefficient [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 5. scispace.com [scispace.com]

- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

An In-depth Technical Guide to the Synthesis and Purification of Boc-Glu-Lys-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the fluorogenic peptide substrate, Boc-Glu-Lys-Lys-AMC. This peptide is a sensitive substrate for urokinase-activated plasmin and is a valuable tool in drug discovery and protease research.[1] This document outlines a representative solid-phase peptide synthesis (SPPS) protocol, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for characterization.

Overview of this compound

This compound is a tripeptide composed of glutamic acid, and two lysine residues, with an N-terminal tert-butyloxycarbonyl (Boc) protecting group and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. The sequence of the peptide is this compound. Cleavage of the amide bond between the C-terminal lysine and AMC by plasmin results in the release of the highly fluorescent AMC group, providing a measurable signal for enzyme activity.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₈N₆O₉ | --INVALID-LINK--[2] |

| Molecular Weight | 660.76 g/mol | --INVALID-LINK--[2] |

| CAS Number | 73554-85-5 | --INVALID-LINK--[2] |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity (Commercial) | ≥95% (HPLC) | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Solubility | Soluble in DMSO | --INVALID-LINK--[1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through Boc-based solid-phase peptide synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram:

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Boc-Glu(OBzl)-OH

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

First Lysine Coupling:

-

Pre-activate Fmoc-Lys(Boc)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Second Lysine Coupling:

-

Repeat the Fmoc deprotection step as described above.

-

Couple the second Fmoc-Lys(Boc)-OH residue using the same procedure as the first.

-

-

Glutamic Acid Coupling:

-

Repeat the Fmoc deprotection step.

-

Couple Boc-Glu(OBzl)-OH using the same pre-activation and coupling procedure.

-

-

Final Boc Protection: The N-terminus is already protected with the Boc group from the last coupling step.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.[5][6]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

-

Purification of this compound

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 100 Å pore size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound dissolved in a minimal amount of Mobile Phase A

Procedure:

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 10 mL/min. The optimal gradient may need to be determined empirically.[7][8]

-

Fraction Collection: Monitor the elution at 220 nm and 280 nm and collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Characterization

The identity and purity of the final product should be confirmed by mass spectrometry and analytical RP-HPLC.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the purified peptide. The expected [M+H]⁺ is approximately 661.8 g/mol .

-

Analytical RP-HPLC: A final purity check should be performed on an analytical C18 column. The purified peptide should appear as a single, sharp peak.

Urokinase-Activated Plasmin Signaling Pathway

This compound is a substrate for plasmin, which is activated from plasminogen by urokinase-type plasminogen activator (uPA). The uPA/plasmin system is involved in a variety of physiological and pathological processes, including cell migration, tissue remodeling, and tumor metastasis. A simplified diagram of the uPA-mediated plasmin activation pathway is shown below.

Caption: Simplified signaling pathway of plasmin activation by uPA.

This guide provides a framework for the successful synthesis and purification of this compound. The provided protocols are representative and may require optimization based on the specific laboratory conditions and available instrumentation.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | C32H48N6O9 | CID 53696759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound › PeptaNova [peptanova.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. selekt.biotage.com [selekt.biotage.com]

Detecting Plasmin Activity in Cell Culture: A Technical Guide to Using Boc-Glu-Lys-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the fluorogenic substrate Boc-Glu-Lys-Lys-AMC for the sensitive detection of plasmin activity in cell culture applications. We will cover the core principles of the assay, detailed experimental protocols for cell lysates and conditioned media, data analysis, and the relevant signaling pathways of plasmin.

Introduction to Plasmin and its Detection

Plasmin is a crucial serine protease involved in various physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and cancer progression.[1][2] Its activity is tightly regulated, and aberrant plasmin activity is implicated in numerous diseases. Therefore, the accurate measurement of plasmin activity in biological samples, such as cell culture supernatants and lysates, is essential for research and drug development.

This compound (t-Butyloxycarbonyl-L-glutamyl-L-lysyl-L-lysine 7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for plasmin.[2][3][4][5][6][7][8][9][10] The principle of the assay is based on the enzymatic cleavage of the substrate by plasmin, which releases the fluorescent group 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be measured using a fluorometer, and the intensity of the fluorescence is directly proportional to the plasmin activity in the sample.

Quantitative Data

The following table summarizes the key quantitative parameters for the this compound substrate and a commercially available plasmin activity assay kit.

| Parameter | Value | Source |

| Substrate | This compound | [3] |

| Enzyme | Human and Bovine Plasmin | [3] |

| Michaelis Constant (Km) | ~10⁻⁴ M | [3] |

| Assay Kit | Plasmin Activity Assay Kit (Fluorometric) | [11] |

| Detection Limit | As low as 10 ng of plasmin | [11] |

| Excitation Wavelength | 360 nm | [11] |

| Emission Wavelength | 450 nm | [11] |

Experimental Protocols

Here, we provide detailed protocols for measuring plasmin activity in both cell culture supernatants (conditioned media) and cell lysates. These protocols are based on established methods for fluorometric protease assays.[11][12]

Protocol 1: Measuring Plasmin Activity in Conditioned Media

This protocol is designed for the quantification of secreted plasmin activity in the cell culture medium.

Materials:

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Conditioned media from cell cultures

-

Purified plasmin (for standard curve)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Culture cells to the desired confluency.

-

Collect the conditioned medium.

-

Centrifuge the medium at 1,000 x g for 10 minutes to remove cells and debris.

-

The supernatant is ready for the assay. If necessary, samples can be diluted with Assay Buffer.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of purified plasmin in Assay Buffer.

-

Perform serial dilutions of the plasmin stock solution to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 ng/well).

-

-

Assay Reaction:

-

Add 50 µL of each standard and sample to individual wells of the 96-well plate.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Add 50 µL of the substrate solution to each well to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (change in fluorescence intensity per minute) for each well.

-

Subtract the rate of the blank (0 ng plasmin) from all other readings.

-

Plot the net reaction rate against the concentration of the plasmin standards to generate a standard curve.

-

Determine the plasmin activity in the samples by interpolating their reaction rates from the standard curve.

-

Protocol 2: Measuring Plasmin Activity in Cell Lysates

This protocol is for determining the intracellular or cell-associated plasmin activity.

Materials:

-

All materials from Protocol 1

-

Cell Lysis Buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent like Triton X-100)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Sample Preparation:

-

Wash the cell monolayer with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

Standard Curve Preparation:

-

Follow the same procedure as in Protocol 1.

-

-

Assay Reaction:

-

Add 50 µL of each standard and cell lysate sample to individual wells of the 96-well plate. Normalize the volume of lysate used based on protein concentration.

-

Follow the same substrate addition procedure as in Protocol 1.

-

-

Measurement:

-

Follow the same measurement procedure as in Protocol 1.

-

-

Data Analysis:

-

Follow the same data analysis procedure as in Protocol 1. The final plasmin activity can be expressed as activity per milligram of total protein.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving plasmin and a typical experimental workflow for the plasmin activity assay.

Plasmin-Mediated Activation of Latent TGF-β

Caption: Plasmin-mediated activation of the TGF-β signaling pathway.

Plasmin-Induced Cell Migration Signaling

Caption: Signaling pathway for plasmin-induced cell migration.

Experimental Workflow for Plasmin Activity Assay

Caption: General experimental workflow for the fluorometric plasmin activity assay.

Conclusion

The use of the fluorogenic substrate this compound provides a sensitive and reliable method for the quantification of plasmin activity in cell culture systems. The protocols and information presented in this technical guide offer a comprehensive resource for researchers and scientists to effectively implement this assay in their studies of plasmin biology and the development of novel therapeutics targeting this important protease.

References

- 1. SensoLyte® Rh110 Plasmin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. This compound › PeptaNova [peptanova.de]

- 9. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 10. shop.bachem.com [shop.bachem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Sensitive fluorometric determination of plasminogen activator in cell lysates and supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Plasmin Activity Assay Using Boc-Glu-Lys-Lys-AMC

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmin, a serine protease derived from its zymogen form, plasminogen, is a critical enzyme in the fibrinolytic system, responsible for the degradation of fibrin clots.[1] The activation of plasminogen to plasmin is a key physiological process, and its dysregulation is implicated in various pathological conditions, including thrombosis, inflammation, and tumor metastasis.[2][3] Consequently, the accurate measurement of plasmin activity is essential for research and drug development in these areas. This document provides a detailed protocol for a sensitive and specific fluorometric assay for plasmin activity using the synthetic peptide substrate Boc-Glu-Lys-Lys-AMC (Boc-Glutamyl-Lysyl-Lysine-7-amino-4-methylcoumarin).

The assay principle is based on the cleavage of the substrate by plasmin at the Lys-AMC bond, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[1][4] The rate of AMC release, measured kinetically using a fluorescence microplate reader, is directly proportional to the plasmin activity in the sample.[1][5] The substrate this compound is highly specific for plasmin and is not significantly hydrolyzed by other proteases such as urokinase, thrombin, or Factor Xa.[4]

Signaling Pathway of Plasminogen Activation

The conversion of plasminogen to active plasmin is a tightly regulated process initiated by plasminogen activators. The following diagram illustrates the key components of this pathway.

Caption: The Plasminogen Activation Pathway.

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials and Reagents

| Reagent/Material | Supplier Example | Catalog Number Example | Storage |

| Human Plasmin (Enzyme Standard) | Sigma-Aldrich | MAK244C | -80°C |

| This compound (Substrate) | MedChemExpress | HY-P4319 | -20°C, protected from light |

| Plasmin Assay Buffer | Sigma-Aldrich | MAK244A | 4°C or room temperature |

| Plasmin Dilution Buffer | Sigma-Aldrich | MAK244B | -20°C |

| 96-well white, flat-bottom microplate | Corning | 3917 | Room Temperature |

| Fluorescence microplate reader | Molecular Devices | SpectraMax M5 | N/A |

| Purified water (DNase/RNase free) | Thermo Fisher Scientific | 10977015 | Room Temperature |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

Reagent Preparation

-

Plasmin Assay Buffer: Allow the buffer to equilibrate to room temperature before use.

-

This compound Substrate Stock Solution (10 mM): Dissolve the substrate in DMSO to prepare a 10 mM stock solution. For example, dissolve 1 mg of this compound (MW: ~777 g/mol ) in 129 µL of DMSO. Store the stock solution in aliquots at -20°C, protected from light.

-

Plasmin Enzyme Standard Stock Solution (1 mg/mL): Reconstitute the lyophilized human plasmin in the recommended volume of purified water to achieve a 1 mg/mL concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Working Plasmin Standard Solutions: Prepare a fresh serial dilution of the plasmin standard in Plasmin Dilution Buffer. A typical standard curve ranges from 0 to 250 ng/well.

Experimental Workflow

The following diagram outlines the major steps of the plasmin activity assay.

Caption: Experimental Workflow for the Plasmin Activity Assay.

Assay Procedure

-

Standard Curve Preparation:

-

Add the prepared working plasmin standard solutions to the wells of the 96-well plate in duplicate.

-

A typical standard curve may include 0, 50, 100, 150, 200, and 250 ng of plasmin per well.

-

Adjust the final volume in each standard well to 50 µL with Plasmin Assay Buffer.

-

-

Sample Preparation:

-

Add 2-50 µL of your sample (e.g., purified enzyme, plasma, cell lysate) to the wells in duplicate.

-

Adjust the final volume in each sample well to 50 µL with Plasmin Assay Buffer.

-

Note: For samples with potential background fluorescence, prepare a sample blank containing the same volume of sample and adjust the final volume to 100 µL with Plasmin Assay Buffer without the substrate.

-

-

Substrate Addition:

-

Prepare a working solution of the this compound substrate by diluting the stock solution in Plasmin Assay Buffer. A final concentration of 100-200 µM in the well is a good starting point. The Michaelis constant (Km) for this substrate is in the range of 10⁻⁴ M.[4]

-

Add 50 µL of the substrate working solution to all standard and sample wells, bringing the total volume to 100 µL.

-

-

Kinetic Measurement:

Data Presentation and Analysis

Standard Curve

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against the known concentrations of the plasmin standards. The resulting standard curve should be linear.

| Plasmin (ng/well) | Average RFU (at a fixed time point) |

| 0 | Value |

| 50 | Value |

| 100 | Value |

| 150 | Value |

| 200 | Value |

| 250 | Value |

Calculation of Plasmin Activity

-

For each sample and standard, determine the rate of reaction (ΔRFU/Δt) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank (0 ng/well standard) from the rates of all other samples and standards.

-

Plot the net reaction rates of the standards against their concentrations to generate a standard curve.

-

Determine the plasmin concentration in the unknown samples by interpolating their reaction rates from the standard curve.

-

The plasmin activity can be expressed in ng/mL or in units/mL, where one unit of plasmin is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under the defined assay conditions.

Typical Kinetic Parameters

The following table provides typical kinetic parameters for the hydrolysis of this compound by plasmin.

| Parameter | Typical Value | Reference |

| Km | ~100 µM | [4] |

| Excitation Wavelength | 360 nm | [1][5] |

| Emission Wavelength | 450 nm | [1][5] |

| Assay Temperature | 37°C | |

| Incubation Time | 10-20 minutes (kinetic) | [6] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | - Contaminated reagents or plate- Autofluorescence from samples | - Use fresh, high-quality reagents and plates- Run a sample blank without substrate to subtract background |

| Low Signal or No Activity | - Inactive enzyme- Incorrect buffer pH or composition- Substrate degradation | - Use a fresh aliquot of enzyme and handle on ice- Ensure the assay buffer is at the optimal pH for plasmin activity (typically pH 7.4-8.0)- Store substrate protected from light and avoid repeated freeze-thaw cycles |

| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability | - Dilute the sample to ensure the reaction rate is within the linear range of the assay- Check for the presence of inhibitors in the sample |

| High Well-to-Well Variability | - Pipetting errors- Incomplete mixing | - Use calibrated pipettes and ensure proper mixing of reagents in the wells- Run replicates for all samples and standards |

Conclusion

This protocol provides a robust and reliable method for the quantitative determination of plasmin activity. The use of the specific fluorogenic substrate this compound ensures high sensitivity and specificity, making this assay suitable for a wide range of applications in basic research and drug discovery. Careful attention to reagent preparation, experimental setup, and data analysis will yield accurate and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening of Plasmin Inhibitors Using Boc-Glu-Lys-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmin, a serine protease central to the fibrinolytic system, plays a crucial role in dissolving fibrin clots.[1] However, its dysregulation is implicated in various pathological processes, including excessive bleeding and tumor metastasis, making it a significant target for therapeutic intervention. High-throughput screening (HTS) is a powerful methodology for identifying novel plasmin inhibitors from large compound libraries. This document provides a detailed protocol for a robust and sensitive HTS assay for plasmin inhibitors utilizing the fluorogenic substrate Boc-Glu-Lys-Lys-AMC.

The assay is based on the enzymatic cleavage of the peptide substrate this compound by plasmin, which liberates the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to plasmin activity. In the presence of an inhibitor, the rate of fluorescence increase is attenuated, providing a quantitative measure of inhibition.

Principle of the Assay

The fundamental principle of this HTS assay is the measurement of plasmin's enzymatic activity through a fluorescence-based readout. The substrate, this compound, is a non-fluorescent molecule that upon cleavage by plasmin between the lysine and AMC moieties, releases the fluorescent AMC group. The intensity of the emitted fluorescence, when excited at the appropriate wavelength, is directly proportional to the amount of AMC produced and thus to the plasmin activity. Potential inhibitors will decrease the rate of this reaction.

Figure 1: Assay Principle for Plasmin Inhibition.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Human Plasmin | Sigma-Aldrich | P1867 | -80°C |

| This compound | Bachem | 4029675 | -20°C |

| Aprotinin (Positive Control) | Sigma-Aldrich | A1153 | 2-8°C |

| Tris-HCl | Thermo Fisher Scientific | BP152 | Room Temp |

| NaCl | Sigma-Aldrich | S9888 | Room Temp |

| CaCl₂ | Sigma-Aldrich | C1016 | Room Temp |

| Tween-20 | Sigma-Aldrich | P9416 | Room Temp |

| DMSO, ACS Grade | Sigma-Aldrich | D2650 | Room Temp |

| 384-well black, flat-bottom plates | Corning | 3710 | Room Temp |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.8. Filter sterilize and store at 4°C.

-

Human Plasmin Stock Solution (1 mg/mL): Reconstitute lyophilized human plasmin in 1 mM HCl. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Plasmin Working Solution: Dilute the plasmin stock solution in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined experimentally but a starting point of 10-20 nM is recommended.

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C, protected from light.

-

Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. The optimal concentration is typically at or near the Km value (approximately 100 µM).[2]

-

Aprotinin Stock Solution (1 mM): Dissolve aprotinin in Assay Buffer. Aliquot and store at -20°C.

-

Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate 384-well plate.

HTS Assay Protocol for Plasmin Inhibition

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

-

Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compounds from the compound plate into the wells of a 384-well black assay plate.

-

Enzyme Addition: Add 10 µL of the Plasmin Working Solution to each well of the assay plate.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for the binding of potential inhibitors to the enzyme.

-

Assay Controls:

-

Negative Control (0% Inhibition): Wells containing DMSO instead of a test compound.

-

Positive Control (100% Inhibition): Wells containing a final concentration of a known plasmin inhibitor, such as aprotinin (e.g., 1 µM final concentration).

-

Blank (No Enzyme): Wells containing Assay Buffer instead of the Plasmin Working Solution.

-

-

Substrate Addition and Signal Detection:

-

Initiate the enzymatic reaction by adding 10 µL of the Substrate Working Solution to each well.

-

Immediately transfer the plate to a fluorescence plate reader (e.g., BMG PHERAstar or similar) pre-set to 37°C.

-

Measure the fluorescence intensity kinetically every 60 seconds for 15-20 minutes. Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Figure 2: High-Throughput Screening Workflow.

Data Analysis and Quality Control

Data Analysis

-

Rate of Reaction: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence data (RFU/min).

-

Percent Inhibition: Calculate the percent inhibition for each test compound using the following formula:

% Inhibition = (1 - (Slope of Test Compound - Average Slope of Blank) / (Average Slope of Negative Control - Average Slope of Blank))) * 100

-

Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

-

IC₅₀ Determination: For confirmed hits, perform dose-response experiments and calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Assay Quality Control

The quality and reliability of the HTS assay should be assessed for each plate using the Z'-factor. The Z'-factor is a statistical parameter that reflects the separation between the positive and negative controls.

Z'-Factor Calculation:

Z' = 1 - (3 * (SD of Positive Control + SD of Negative Control)) / |Mean of Positive Control - Mean of Negative Control|

Where SD is the standard deviation.

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent |

| 0 - 0.5 | Acceptable |

| < 0 | Unacceptable |

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate (this compound) | ||

| Km for Human Plasmin | ~100 µM | [2] |

| Recommended Final Concentration | 50 - 100 µM | |

| Enzyme (Human Plasmin) | ||

| Recommended Final Concentration | 10 - 20 nM | |

| Positive Control (Aprotinin) | ||

| Expected IC₅₀ | nM range | Value to be determined experimentally |

| Assay Quality Control | ||

| Target Z'-Factor | > 0.5 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence | Autofluorescent compounds in the library. | Pre-screen compounds for autofluorescence at the assay wavelengths. |

| Contaminated assay buffer or plates. | Use fresh, high-quality reagents and plates. | |

| Low Z'-factor | High variability in controls. | Ensure accurate and consistent liquid handling. Optimize enzyme and substrate concentrations. |

| Low signal-to-background ratio. | Increase enzyme or substrate concentration. Allow the reaction to proceed for a longer time. | |

| False Positives | Compound fluorescence. | Perform a counter-screen without the enzyme to identify fluorescent compounds. |

| Compound-induced light scattering. | Analyze compounds for precipitation in the assay buffer. | |

| False Negatives | Compound quenching of AMC fluorescence. | Perform a counter-screen with a known amount of AMC to identify quenching compounds. |

| Insufficient incubation time for slow-binding inhibitors. | Increase the pre-incubation time of the enzyme and compound. |

Signaling Pathway

Figure 3: Simplified Fibrinolytic Pathway.

Conclusion

The described HTS assay using the fluorogenic substrate this compound provides a sensitive, robust, and reliable method for the discovery of novel plasmin inhibitors. Careful assay optimization, stringent quality control using the Z'-factor, and appropriate counter-screens to eliminate false positives are critical for a successful screening campaign. The detailed protocols and guidelines presented in this document will aid researchers in the implementation of this assay for drug discovery efforts targeting the fibrinolytic system.

References

Application Notes and Protocols for the Kinetic Analysis of Plasmin Using Boc-Glu-Lys-Lys-AMC Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmin, a serine protease central to the fibrinolytic system, plays a crucial role in dissolving fibrin clots. Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, including thrombosis and cancer metastasis. The kinetic analysis of plasmin is therefore vital for understanding its function and for the development of therapeutic inhibitors. This document provides a detailed protocol for determining the kinetic parameters of plasmin using the sensitive fluorogenic substrate, Boc-Glu-Lys-Lys-AMC. Cleavage of this substrate by plasmin releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a continuous and quantitative measure of enzyme activity.

Principle of the Assay

The kinetic assay is based on the enzymatic hydrolysis of the peptide substrate this compound by plasmin. The substrate is composed of a peptide sequence recognized by plasmin, linked to the fluorophore AMC. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between the peptide and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time using a fluorescence plate reader or spectrofluorometer, with excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively. The initial rate of the reaction is directly proportional to the plasmin activity under substrate-saturating conditions.

Data Presentation

| Parameter | Value | Enzyme/Inhibitor | Substrate | Comments |

| Km | ~10-4 M[1] | Human Plasmin | This compound | The Michaelis constant, representing the substrate concentration at half-maximal velocity. |

| kcat/Km | 0.063 µM-1s-1 | Human Plasmin | Ferrocene-labeled peptide | Catalytic efficiency. Note: This value is for a different substrate and serves as a reference.[2] |

| Ki | Not available | Aprotinin | This compound | Inhibition constant for a common serine protease inhibitor. |

| Vmax | To be determined | Human Plasmin | This compound | The maximum rate of the reaction at saturating substrate concentrations. |

| kcat | To be determined | Human Plasmin | This compound | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. |

Signaling Pathway

The activation of plasminogen to plasmin is a key step in the fibrinolytic cascade. This process is initiated by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).

Caption: Plasminogen activation and fibrinolysis pathway.

Experimental Protocols

Materials and Reagents

-

Human Plasmin (active enzyme)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm

-

Calibrated pipettes

-

Optional: Plasmin inhibitors (e.g., Aprotinin, Tranexamic acid) for Ki determination.

Experimental Workflow for Kinetic Analysis

Caption: Experimental workflow for plasmin kinetic analysis.

Detailed Protocol for Km and Vmax Determination

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare a stock solution of human plasmin in a suitable buffer (e.g., 10 mM HCl) and determine its active concentration by active site titration.

-

Prepare the assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4) and warm it to the desired assay temperature (e.g., 37°C).

-

-

Assay Setup:

-

In a 96-well black microplate, perform serial dilutions of the this compound substrate in the assay buffer to achieve a range of final concentrations (e.g., 0-500 µM). It is recommended to test concentrations spanning from below to above the expected Km (~100 µM).

-

Include wells with substrate only (no enzyme) as a blank control to measure background fluorescence.

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Enzyme Reaction and Measurement:

-

Pre-incubate the microplate containing the substrate dilutions at the assay temperature for 5-10 minutes.

-

To initiate the reaction, add a fixed concentration of plasmin to each well. The final enzyme concentration should be chosen to ensure a linear rate of product formation for the duration of the assay.

-

Immediately place the plate in the fluorescence microplate reader, pre-set to the assay temperature.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) in kinetic mode, recording data points every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

For each substrate concentration, plot the relative fluorescence units (RFU) against time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. This is typically the slope of the initial phase of the reaction.

-

Convert the V₀ from RFU/min to moles/min using a standard curve of free AMC.

-

Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations.

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

-

Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the active enzyme concentration.

-

Protocol for Ki Determination (Competitive Inhibition)

-

Assay Setup:

-

Prepare serial dilutions of the inhibitor (e.g., Aprotinin) in the assay buffer.

-

In a 96-well plate, set up reactions with a range of substrate concentrations (as in the Km determination) for each concentration of the inhibitor.

-

Include a control set of reactions with no inhibitor.

-

-

Enzyme Reaction and Measurement:

-

Add the inhibitor dilutions to the wells containing the substrate.

-

Pre-incubate the plate with the substrate and inhibitor at the assay temperature for a sufficient time to allow for inhibitor binding (e.g., 15-30 minutes).

-

Initiate the reaction by adding plasmin and immediately begin kinetic measurements as described above.

-

-

Data Analysis:

-

Determine the initial velocities for each substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be determined from a secondary plot of the slopes of these lines versus the inhibitor concentration. Alternatively, use non-linear regression analysis to fit the data to the appropriate inhibition model.

-

Conclusion

The use of the fluorogenic substrate this compound provides a sensitive and reliable method for the kinetic characterization of plasmin. The detailed protocols provided herein can be adapted for various research applications, including the screening and characterization of novel plasmin inhibitors, which is of significant interest in drug development. Accurate determination of kinetic parameters is fundamental to understanding the mechanism of action of both the enzyme and its modulators.

References

Application Notes and Protocols for Measuring Plasmin Generation in Plasma Samples with Boc-Glu-Lys-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmin, the principal enzyme of the fibrinolytic system, plays a crucial role in dissolving fibrin clots, maintaining vascular patency, and influencing processes such as wound healing and tissue remodeling. Dysregulation of plasmin generation is implicated in both bleeding and thrombotic disorders. Therefore, accurate measurement of plasmin generation in plasma is essential for both clinical diagnostics and the development of therapeutic agents that modulate fibrinolysis.

This document provides a detailed protocol for a fluorogenic plasmin generation assay (PGA) using the specific substrate Boc-Glu-Lys-Lys-AMC (7-amino-4-methylcoumarin). This assay allows for the kinetic measurement of plasmin formation in platelet-poor plasma, offering valuable insights into the overall potential and dynamics of the fibrinolytic system. The methodology is based on the principles of calibrated automated thrombography, adapted for the analysis of plasmin generation.[1][2]

Assay Principle

The plasmin generation assay quantifies the formation of plasmin over time by monitoring the cleavage of the fluorogenic substrate this compound. In its intact form, the substrate is non-fluorescent. However, upon cleavage by plasmin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence is directly proportional to the amount of plasmin generated.

Coagulation and subsequent fibrinolysis are initiated in platelet-poor plasma by the addition of tissue factor (TF), phospholipids, and a plasminogen activator, such as tissue-type plasminogen activator (tPA).[1][2] The assay includes a calibration step with an α2-macroglobulin-plasmin complex to correct for inner filter effects and substrate consumption, allowing for the expression of results in molar concentrations of plasmin.[1]

Signaling Pathway of Plasmin Generation

References

Application Notes and Protocols for Simultaneous Thrombin and Plasmin Generation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate balance between coagulation and fibrinolysis is crucial for maintaining hemostasis. Dysregulation of this delicate equilibrium can lead to thrombotic or bleeding disorders. Traditional coagulation assays often assess these two processes in isolation. The simultaneous thrombin and plasmin generation assay provides a more holistic view of hemostasis by concurrently measuring the key enzymes of coagulation (thrombin) and fibrinolysis (plasmin) in a single sample.[1][2][3][4] This application note provides a detailed protocol for performing this assay, presenting data in a structured format, and visualizing the underlying biological and experimental workflows. This method, often referred to as the Novel Haemostasis Assay (NHA) or Simultaneous Thrombin and Plasmin Generation Assay (STPGA), is a valuable tool for basic research, clinical diagnostics, and the development of novel therapeutics targeting the hemostatic system.[1][3][5]

Principle of the Assay

The assay is performed in platelet-poor plasma and initiated by the addition of tissue factor (TF) and phospholipids to trigger the coagulation cascade, leading to thrombin generation.[5][6] Simultaneously, tissue-type plasminogen activator (tPA) is included to initiate fibrinolysis by converting plasminogen to plasmin.[1][5] The generation of thrombin and plasmin is monitored in real-time using specific fluorogenic substrates.[1][4][7] The fluorescence intensity is measured over time, and the first derivative of the signal is used to determine the concentration of the active enzymes.[3][4]

Key Parameters Measured

The simultaneous measurement of thrombin and plasmin generation yields several key parameters that provide a comprehensive profile of the hemostatic system.[3][4]

Thrombin Generation Parameters:

-

Lag Time: The time until the initial burst of thrombin generation.[3][4]

-

Time to Peak (ttPeak): The time taken to reach the maximum thrombin concentration.[3][4][8]

-

Peak Height (Peak Thrombin): The maximum concentration of thrombin generated.[3][4][8]

-

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time, represented by the area under the curve.[8][9]

Plasmin Generation Parameters:

-

Fibrin Lysis Time (FLT): The time required to lyse the fibrin clot.[1][3]

-

Plasmin Peak Height: The maximum concentration of plasmin generated.[1][3]

-

Plasmin Potential: The total amount of plasmin generated over time, represented by the area under the curve.[1][3]

Experimental Protocol

This protocol is a generalized representation based on published methods.[1][6][7] Optimization may be required depending on the specific application and reagents used.

Materials and Reagents:

| Reagent | Supplier | Final Concentration (Example) |

| Platelet-Poor Plasma (PPP) | Prepared from subject | 80 µL per well |

| Tissue Factor (TF) | Diagnostica Stago | 1 - 5 pM |

| Phospholipids (e.g., crude cephalin) | Roche | Variable |

| Tissue Plasminogen Activator (tPA) | Sigma-Aldrich | 0.7 µg/mL |

| Thrombin-specific fluorogenic substrate | Bachem | 833 µM |

| (e.g., Z-Gly-Gly-Arg-AMC) | ||

| Plasmin-specific fluorogenic substrate | Bachem | 33 µM |

| (e.g., Boc-Glu-Lys-Lys-AMC) | ||

| Calcium Chloride (CaCl2) | Sigma-Aldrich | 16 mM |

| Tris Buffered Saline (TBS) or HEPES Buffer | - | For dilutions |

| Thrombin Calibrator | - | For standard curve |

| Plasmin Calibrator | - | For standard curve |

Equipment:

-

Fluorometric microplate reader with dual excitation/emission capabilities

-

Black 96-well microplates

-

Incubator at 37°C

-

Precision pipettes

Procedure:

-

Preparation of Reagents: Prepare working solutions of all reagents in the appropriate buffer (e.g., TBS or HEPES).

-

Plasma Handling: Thaw frozen platelet-poor plasma at 37°C immediately before use.

-

Assay Plate Preparation:

-

In a 96-well black microplate, add 80 µL of platelet-poor plasma to each well.

-

Add the activator solution containing tissue factor, phospholipids, and tPA.

-

Add the fluorogenic substrates for thrombin and plasmin.

-

-

Initiation of the Reaction: The reaction is initiated by the addition of CaCl2.

-

Fluorometric Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity at regular intervals for a duration sufficient to capture both thrombin and plasmin generation peaks (e.g., 60-90 minutes).

-

Data Analysis:

-

Correct for background fluorescence using wells with plasma and substrates but no activator.

-

Generate a calibration curve for both thrombin and plasmin using calibrators of known concentrations.

-

Convert the fluorescence readings to thrombin and plasmin concentrations using the respective calibration curves.

-

Calculate the first derivative of the concentration curves to determine the rate of generation.

-

From the generation curves, determine the key parameters: Lag Time, Time to Peak, Peak Height, and Potential for both thrombin and plasmin.

-

Data Presentation

Quantitative data from the assay should be summarized in a clear and structured table for easy comparison between different samples or conditions.

Table 1: Example Data Summary for Simultaneous Thrombin and Plasmin Generation Assay

| Sample ID | Thrombin Lag Time (min) | Thrombin Time to Peak (min) | Thrombin Peak Height (nM) | Endogenous Thrombin Potential (nM·min) | Fibrin Lysis Time (min) | Plasmin Peak Height (nM) | Plasmin Potential (nM·min) |

| Control 1 | 5.2 | 10.8 | 150.3 | 1850.6 | 35.1 | 85.2 | 1250.4 |

| Control 2 | 5.5 | 11.2 | 145.8 | 1800.2 | 36.5 | 82.1 | 1200.9 |

| Drug A | 8.1 | 15.3 | 95.6 | 1100.7 | 45.8 | 60.5 | 950.3 |

| Drug B | 5.3 | 10.9 | 148.2 | 1825.1 | 25.3 | 110.8 | 1500.6 |

Visualizations

Signaling Pathway

The following diagram illustrates the interconnected pathways of coagulation and fibrinolysis that are simultaneously activated and monitored in this assay.

Experimental Workflow

This diagram outlines the key steps involved in performing the simultaneous thrombin and plasmin generation assay.

Conclusion

The simultaneous thrombin and plasmin generation assay is a powerful tool that offers a more complete picture of the hemostatic process than traditional clotting assays. By providing detailed kinetic information on both coagulation and fibrinolysis, this assay is invaluable for investigating the pathophysiology of hemostatic disorders and for evaluating the efficacy and mechanism of action of novel antithrombotic and pro-hemostatic drugs. The detailed protocol and data presentation guidelines provided in this application note will aid researchers in successfully implementing this assay in their laboratories.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Simultaneous measurement of thrombin and plasmin generation to assess the interplay between coagulation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Thrombin and plasmin generation in patients with plasminogen or plasminogen activator inhibitor type 1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Thrombin generation assay - Wikipedia [en.wikipedia.org]

- 9. Calibrated automated thrombogram - Wikipedia [en.wikipedia.org]

Application of Boc-Glu-Lys-Lys-AMC in Fibrinolysis Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Glu-Lys-Lys-AMC (t-Butoxycarbonyl-L-glutamyl-L-lysyl-L-lysine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate specifically designed for the measurement of plasmin activity. In the field of fibrinolysis research, this substrate serves as a critical tool for elucidating the mechanisms of clot dissolution, screening for novel therapeutic agents, and diagnosing fibrinolytic disorders. Upon cleavage by plasmin at the Lys-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, producing a quantifiable signal that is directly proportional to plasmin activity. Its specificity for plasmin, with minimal cross-reactivity to other proteases of the coagulation cascade, makes it an invaluable reagent for detailed kinetic studies and high-throughput screening applications.

Data Presentation

Enzyme Specificity

This compound is predominantly hydrolyzed by plasmin. While it exhibits some sensitivity to bovine plasma kallikrein, it is essentially resistant to cleavage by other key enzymes in the coagulation and fibrinolysis pathways, ensuring targeted and reliable measurements of plasmin activity.[1]

| Enzyme | Relative Activity |

| Human Plasmin | +++ |

| Bovine Plasmin | +++ |

| Bovine Plasma Kallikrein | + |

| Urokinase | - |

| Thrombin | - |

| Factor Xa | - |

| Factor IXa | - |

| Factor XIa | - |

| Factor XIIa | - |

| Data compiled from literature. '+' indicates level of hydrolysis, '-' indicates no significant hydrolysis. |

Kinetic Parameters

The Michaelis-Menten constant (Km) for the hydrolysis of this compound by plasmin indicates a high affinity of the enzyme for this substrate, making it suitable for sensitive detection of plasmin activity.

| Enzyme | Substrate | Km (M) | kcat (s⁻¹) |

| Human Plasmin | This compound | ~1 x 10⁻⁴ | Not Reported |

| Bovine Plasmin | This compound | ~1 x 10⁻⁴ | Not Reported |

| Km values are in the region of 10⁻⁴ M as estimated from Lineweaver-Burk plots.[1] |

Inhibitor Potency

This compound can be effectively utilized in inhibitor screening assays to determine the potency of various anti-fibrinolytic agents. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor efficacy.

| Inhibitor | Assay Type | Substrate | IC50 |

| Tranexamic Acid | uPA-mediated plasminogen activation | Chromogenic | 4.53 ± 0.66 mM |

| Tranexamic Acid | Plasmin activity | Chromogenic | 86.79 ± 2.30 mM |

| Aprotinin | Plasmin activity | Fluorogenic (AMC-based) | Not specifically reported with this compound, but is a potent inhibitor. |

| IC50 values for Tranexamic Acid are provided for context from assays using similar substrates.[2][3] |

Experimental Protocols

Protocol 1: Direct Measurement of Plasmin Activity

This protocol outlines the direct measurement of purified plasmin or plasmin in biological samples using this compound.

Materials:

-

This compound substrate

-

Purified human plasmin or biological sample (e.g., plasma)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare this compound stock solution: Dissolve the substrate in a suitable solvent like DMSO to a concentration of 10 mM. Store at -20°C.

-

Prepare working substrate solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Sample preparation: If using biological samples, they may require appropriate dilution in Assay Buffer.

-

Assay setup: To each well of the 96-well plate, add:

-

50 µL of Assay Buffer

-

20 µL of plasmin standard or sample

-

-

Initiate reaction: Add 30 µL of the working substrate solution to each well.

-

Measurement: Immediately place the plate in the fluorometric reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The rate of AMC release is proportional to the plasmin activity.

Protocol 2: Plasminogen Activation Assay

This protocol is designed to measure the activity of plasminogen activators, such as urokinase (uPA) or tissue plasminogen activator (tPA), by quantifying the rate of plasmin generation.

Materials:

-

This compound substrate

-

Human plasminogen

-

Plasminogen activator (uPA or tPA)

-

Assay Buffer

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare reagents: Prepare stock solutions of this compound, plasminogen, and the plasminogen activator.

-

Assay setup: To each well of the 96-well plate, add:

-

40 µL of Assay Buffer

-

20 µL of plasminogen solution

-

20 µL of the plasminogen activator or sample containing the activator

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for initial plasminogen activation.

-

Initiate fluorescence measurement: Add 20 µL of this compound working solution to each well.

-

Measurement: Monitor the fluorescence increase kinetically at 37°C. The rate of increase corresponds to the rate of plasmin generation.

Protocol 3: Screening of Fibrinolysis Inhibitors

This protocol provides a framework for high-throughput screening of potential inhibitors of plasmin or plasminogen activators.

Materials:

-

This compound substrate

-

Purified human plasmin or plasminogen/activator system

-

Test compounds (potential inhibitors)

-

Assay Buffer

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare reagents as in previous protocols.

-

Assay setup: To each well of the 96-well plate, add:

-

40 µL of Assay Buffer

-

10 µL of test compound at various concentrations (or vehicle control)

-

20 µL of plasmin solution (for direct inhibition) or a pre-mixed plasminogen and activator solution (for inhibition of activation)

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate reaction: Add 30 µL of this compound working solution.

-

Measurement: Measure the fluorescence intensity in kinetic mode at 37°C.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Caption: The central role of plasmin in fibrinolysis and its measurement using this compound.

Caption: A generalized workflow for enzymatic assays using this compound.

References

Characterization of Novel Proteases Using the Fluorogenic Substrate Boc-Glu-Lys-Lys-AMC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteases is fundamental to understanding numerous physiological and pathological processes, including apoptosis, inflammation, and cancer. The identification and characterization of novel proteases, as well as the screening for their inhibitors, are critical steps in drug discovery and development. Fluorogenic substrates provide a sensitive and continuous method for assaying protease activity. Boc-Glu-Lys-Lys-AMC is a fluorogenic substrate designed for the detection of trypsin-like serine proteases, which cleave at the C-terminal side of lysine residues. A notable application for this substrate is in the assay of plasmin, which is activated from plasminogen by urokinase. Upon enzymatic cleavage of the peptide backbone, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the protease activity.

This document provides detailed application notes and protocols for the in vitro characterization of novel proteases using this compound. It includes procedures for determining enzyme kinetics, screening for inhibitors, and outlines relevant signaling pathways where such proteases play a crucial role.

Data Presentation

Table 1: Kinetic Parameters of Proteases with this compound

This table summarizes the Michaelis-Menten constant (Km) for various proteases when using the this compound substrate. The Km value is an indicator of the substrate concentration at which the enzyme reaches half of its maximum velocity and is inversely related to the affinity of the enzyme for the substrate.

| Protease | Source | Km (μM) |

| Human Plasmin | Human Plasma | 110[1] |

| Bovine Plasmin | Bovine Plasma | 100[1] |

Note: Further research is required to populate this table with Vmax and kcat values for a wider range of proteases.

Table 2: IC50 Values of Inhibitors against Proteases Assayed with this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table is intended to present IC50 values of various inhibitors against proteases that can be assayed using this compound.

| Protease | Inhibitor | IC50 (nM) |

| Data not available in the searched literature. | Data not available in the searched literature. | Data not available in the searched literature. |

Note: The absence of specific IC50 values determined with this compound in the searched literature highlights a gap for future research.

Experimental Protocols

Protocol 1: Determination of Protease Activity and Kinetic Parameters

This protocol describes the determination of kinetic parameters (Km and Vmax) of a novel protease using a continuous fluorometric assay with this compound.

Materials:

-

Purified novel protease

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

-

96-well black microplate, opaque-walled for fluorescence measurements

-

Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

-

AMC (7-amino-4-methylcoumarin) standard for calibration curve

Procedure:

-

Prepare AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard in the assay buffer.

-

Add each concentration to the 96-well plate in triplicate.

-

Measure the fluorescence intensity at the specified wavelengths.

-

Plot the fluorescence intensity versus AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) to the concentration of the product formed.

-

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of the purified protease in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare a series of dilutions of the this compound substrate in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the assay buffer.

-

Add the protease solution to each well (except for the no-enzyme control wells).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the substrate solutions to the wells.

-

Include control wells:

-

No-enzyme control: Substrate and assay buffer only, to measure background fluorescence.

-

No-substrate control: Enzyme and assay buffer only, to measure any intrinsic fluorescence of the enzyme preparation.

-

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode.

-

-

Data Analysis:

-

Convert the rate of change in RFU/min to the rate of product formation (μM/min or nmol/min) using the AMC standard curve.

-

Plot the initial reaction velocities (V0) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Protocol 2: Screening and IC50 Determination of Protease Inhibitors

This protocol outlines a method for screening potential inhibitors of a protease and determining their IC50 values using this compound.

Materials:

-

Purified protease

-

This compound substrate

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add a fixed concentration of the protease to each well (except for the no-enzyme control). This concentration should be chosen to give a robust signal within the linear range of the assay.

-

Add serial dilutions of the test compounds to the wells. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).

-

Include control wells:

-

Positive control (no inhibitor): Enzyme, substrate, and solvent only.

-

Negative control (no enzyme): Substrate, solvent, and assay buffer only.

-

Known inhibitor control (optional): A known inhibitor of the protease to validate the assay.

-

-

-

Pre-incubation:

-

Pre-incubate the plate with the enzyme and inhibitors at the desired temperature for a specific time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding a fixed concentration of this compound to all wells. The substrate concentration is typically set at or near the Km value for the enzyme.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity over time in a kinetic mode, or as an endpoint reading after a fixed incubation time where the reaction in the positive control is still in the linear phase.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathways

Proteases that cleave this compound, such as plasmin and other trypsin-like enzymes, are involved in various critical signaling pathways.

Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway.

Caption: Trypsin-Like Protease Signaling via PAR2.

Experimental Workflow

Caption: Workflow for Protease Characterization.

References

Application Note & Protocol: Generation of a Standard Curve for AMC Fluorescence in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a widely used blue-emitting fluorophore in enzyme assays.[1][2] AMC-based substrates are non-fluorescent until cleaved by a specific enzyme, which releases the highly fluorescent AMC molecule.[3][4] The fluorescence intensity of the liberated AMC is directly proportional to the enzyme's activity. To accurately quantify enzyme activity, it is crucial to generate a standard curve that correlates the fluorescence signal (in Relative Fluorescence Units, RFU) with a known concentration of free AMC.[5][6] This application note provides a detailed protocol for generating a reliable AMC standard curve for use in various enzyme assays.

Principle: The fluorescence of 7-amino-4-methylcoumarin is a result of its conjugated electron system.[3] When conjugated to a peptide or another molecule to form an enzyme substrate, this system is altered, leading to quenched fluorescence.[3] Enzymatic cleavage releases free AMC, restoring its native conformation and resulting in a significant increase in fluorescence.[3][4] By measuring the fluorescence of known concentrations of free AMC, a standard curve can be constructed to quantify the amount of product formed in an enzymatic reaction.

Signaling Pathway of AMC-Based Enzyme Assays

The following diagram illustrates the principle of fluorescence generation in an AMC-based enzyme assay.

Caption: Enzyme cleaves a non-fluorescent AMC-substrate, releasing fluorescent AMC.

Experimental Protocol

This protocol outlines the steps for preparing AMC standards and generating a standard curve.

Materials

-

7-Amino-4-methylcoumarin (AMC) powder[5]

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., Tris-HCl, HEPES, specific to the enzyme of interest)

-

Black, flat-bottom 96-well microplate (low-binding is recommended to avoid signal variability)[7]

-

Fluorescence microplate reader with excitation and emission filters for AMC (Excitation: ~340-380 nm, Emission: ~440-460 nm)[8][9][10]

Preparation of AMC Stock Solution

-